molecular formula C11H9NO4S B2731767 Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate CAS No. 477851-82-4

Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate

Cat. No.: B2731767
CAS No.: 477851-82-4
M. Wt: 251.26
InChI Key: BMFPTCJZPSYBKD-UHFFFAOYSA-N
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Description

“Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H9NO4S . It has a molecular weight of 251.26 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO4S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Functionalization and Synthetic Utility

Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate and related compounds demonstrate significant synthetic utility in organic chemistry, particularly in the functionalization of molecules via incorporation of thiophene moieties. The use of thiophene-incorporating compounds has been shown to react regioselectively with aldehydes, ketones, and conjugated esters, facilitated by the promotion of samarium diiodide. This methodology allows for the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, showcasing potential applications in the development of pharmaceutical agents, such as antiarthritis drugs, shellac components, and inhibitory agents of spore germination after reductive desulfurization on Raney nickel (Yang et al., 2000).

Electrochromic Properties

The compound's derivatives have been explored for their electrochromic properties, particularly in the synthesis of novel copolymers containing carbazole units. These materials, synthesized through Ullmann and Suzuki coupling reactions, and their copolymers with thiophene, exhibit significant electrochromic capabilities when coated onto an indium tin oxide surface. This research indicates the compound's potential in developing new materials for electrochromic devices, highlighting the importance of structural characterizations and the evaluation of switching abilities for practical applications (Aydın & Kaya, 2013).

Improvement of Material Properties

Modifying metal–organic frameworks (MOFs) with thiophene-2-carboxylate derivatives has shown to enhance the stability, fluorescence, and metal uptake properties of these materials. The strategic incorporation of thioether side chains into MOFs results in improved binding to soft metal species, which could have implications for the development of advanced materials for gas adsorption, sensing, and catalysis. This work underscores the compound's role in enhancing the functional attributes of porous materials (He et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFPTCJZPSYBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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